2-fluoro-5-(1H-tetrazol-1-yl)aniline
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Overview
Description
2-fluoro-5-(1H-tetrazol-1-yl)aniline is an organic compound with the molecular formula C7H6FN5. It is characterized by the presence of a fluorine atom and a tetrazole ring attached to an aniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Biochemical Analysis
Biochemical Properties
2-fluoro-5-(1H-tetrazol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity and affecting metabolic pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of specific genes, thereby altering cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may degrade, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, even after its degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic functions. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoroaniline with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The aniline moiety can engage in coupling reactions with various electrophiles to form new C-N bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the tetrazole ring .
Scientific Research Applications
2-fluoro-5-(1H-tetrazol-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(1H-tetrazol-1-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-fluoroaniline: Lacks the tetrazole ring, making it less versatile in certain reactions.
5-(1H-tetrazol-1-yl)aniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.
2-chloro-5-(1H-tetrazol-1-yl)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
2-fluoro-5-(1H-tetrazol-1-yl)aniline is unique due to the presence of both a fluorine atom and a tetrazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-5-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUDDHHJYLWCJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585903 |
Source
|
Record name | 2-Fluoro-5-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924871-22-7 |
Source
|
Record name | 2-Fluoro-5-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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